2-[(3,4-dimethoxyphenyl)acetyl]-N-(2-ethylphenyl)hydrazinecarbothioamide
Overview
Description
2-[(3,4-dimethoxyphenyl)acetyl]-N-(2-ethylphenyl)hydrazinecarbothioamide, also known as EA-3167, is a hydrazine derivative that has been studied for its potential use in the treatment of various diseases. This compound has shown promising results in scientific research, particularly in the areas of cancer and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-[(3,4-dimethoxyphenyl)acetyl]-N-(2-ethylphenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. By inhibiting HDAC activity, this compound can induce apoptosis in cancer cells.
In neurodegenerative disease research, this compound has been shown to inhibit the activity of c-Jun N-terminal kinase (JNK), a signaling pathway that is activated in response to oxidative stress and inflammation. By inhibiting JNK activity, this compound can reduce neuronal damage and protect against neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to induce apoptosis in cancer cells, inhibit cancer cell growth, and reduce tumor size in animal models. In neurodegenerative disease research, this compound has been shown to reduce oxidative stress and inflammation, protect against neuronal damage, and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(3,4-dimethoxyphenyl)acetyl]-N-(2-ethylphenyl)hydrazinecarbothioamide in lab experiments is that it has been shown to have low toxicity and good bioavailability, meaning that it can be easily absorbed and distributed throughout the body. Additionally, this compound has been shown to have a broad spectrum of activity against various cancer cell lines and neurodegenerative disease models.
One limitation of using this compound in lab experiments is that it has a relatively low yield in the synthesis process, which can make it difficult and expensive to produce in large quantities. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments and interpret results.
Future Directions
There are several future directions for 2-[(3,4-dimethoxyphenyl)acetyl]-N-(2-ethylphenyl)hydrazinecarbothioamide research. In cancer research, future studies could focus on optimizing the synthesis method to increase the yield of this compound and exploring its potential use in combination with other cancer treatments. In neurodegenerative disease research, future studies could focus on further elucidating the mechanism of action of this compound and exploring its potential use in other neurodegenerative disease models.
Additionally, there is potential for this compound to be used in other areas of research, such as inflammation and autoimmune diseases. Future studies could explore the potential of this compound in these areas and further elucidate its mechanism of action. Overall, this compound has shown promising results in scientific research and has the potential to be a valuable tool in the treatment of various diseases.
Scientific Research Applications
2-[(3,4-dimethoxyphenyl)acetyl]-N-(2-ethylphenyl)hydrazinecarbothioamide has been studied extensively for its potential use in the treatment of cancer and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound achieves this effect by inducing apoptosis, or programmed cell death, in cancer cells.
In neurodegenerative disease research, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. This compound is believed to protect neurons by reducing oxidative stress and inflammation, which are known to contribute to the development and progression of these diseases.
Properties
IUPAC Name |
1-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-3-(2-ethylphenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-4-14-7-5-6-8-15(14)20-19(26)22-21-18(23)12-13-9-10-16(24-2)17(11-13)25-3/h5-11H,4,12H2,1-3H3,(H,21,23)(H2,20,22,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZUYSPUFQVHDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=S)NNC(=O)CC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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